Dibenzofuran-D8
Overview
Description
Dibenzofuran-D8 is a deuterated form of dibenzofuran, where eight hydrogen atoms are replaced by deuterium. This compound is a heterocyclic organic molecule with two benzene rings fused to a central furan ring. It is commonly used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stability and distinct isotopic signature .
Scientific Research Applications
Dibenzofuran-D8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.
Biology: Employed in metabolic studies to trace the incorporation and transformation of dibenzofuran in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Safety and Hazards
When handling Dibenzofuran-D8, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
Dibenzofuran-D8 is a chemical compound that is primarily used as a reference standard in environmental testing It’s worth noting that the compound belongs to the class of aromatic heterocycles known as dibenzofurans , which have been found in many biologically active compounds of natural or synthetic origin .
Mode of Action
The specific interactions and resulting changes would depend on the exact structure and properties of the dibenzofuran derivative .
Biochemical Pathways
This compound, as a dibenzofuran derivative, may be involved in various biochemical pathways. Dibenzofurans can be synthesized by creating the C–O bond of the furan ring and by cyclizing diarylether derivatives . They can also be formed from benzofuran or phenol derivatives
Result of Action
It’s worth noting that dibenzofurans, in general, have been found in many biologically active compounds of natural or synthetic origin . Therefore, they may have various biological effects depending on their exact structure and properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, polychlorinated dibenzo-p-dioxins and dibenzofurans, which are structurally related to dibenzofurans, are known to bio-accumulate in the environment and have negative effects on organisms . .
Biochemical Analysis
Biochemical Properties
Dibenzofuran-D8 interacts with various enzymes and proteins. For instance, the biphenyl dioxygenase (BPDO) of Comamonas testosteroni B-356 and Burkholderia xenovorans LB400 can metabolize dibenzofuran . The nature of these interactions involves the oxygenation of dibenzofuran at a low rate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like BPDO. This interaction leads to the oxygenation of this compound, which is a crucial step in its metabolism .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, it’s known that animals, especially rodents, show immune-toxicity and developmental alterations when exposed to congeners of dioxin and furan .
Metabolic Pathways
This compound is involved in two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are crucial for the aerobic degradation of this compound .
Transport and Distribution
Dioxins, including this compound, are lipophilic and poorly soluble in water, suggesting they may accumulate in fatty tissues .
Subcellular Localization
Given that dioxins can bind with cellular receptors for hormones and enter the nucleus , it’s plausible that this compound may also localize in the nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzofuran-D8 typically involves the deuteration of dibenzofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing dibenzofuran and a palladium catalyst. The reaction conditions are optimized to achieve maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-D8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibenzofuran-4,4’-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydrothis compound.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, chlorine, iron(III) bromide, aluminum chloride, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Dibenzofuran-4,4’-dione-D8.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Comparison with Similar Compounds
Dibenzofuran: The non-deuterated form of Dibenzofuran-D8, used in similar applications but lacks the isotopic signature.
Benzofuran: A related compound with a single benzene ring fused to a furan ring, used in organic synthesis and as a building block for pharmaceuticals.
Dibenzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring, used in the study of sulfur-containing organic compounds.
Uniqueness of this compound: this compound is unique due to its deuterium content, which provides distinct advantages in analytical techniques. The isotopic labeling allows for precise quantification and tracing in complex mixtures, making it invaluable in research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuteriodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDCPKCNAJMEE-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3O2)[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Dibenzofuran-D8 and how does its crystalline structure compare to non-deuterated Dibenzofuran?
A1: this compound (C12D8O) is the deuterated analogue of Dibenzofuran, where all eight hydrogen atoms are replaced with deuterium. Similar to Dibenzofuran, the crystalline structure of this compound exhibits disorder. This means some molecules within the crystal structure are flipped 180 degrees relative to others about an axis through the molecule's center of mass and perpendicular to the furan ring []. This type of disorder was observed previously in Dibenzofuran. The research showed that 11.2% of the molecules in the this compound crystal adopted this alternate orientation [].
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